(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol
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Overview
Description
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cancer cell proliferation and pain signaling pathways.
Pathways Involved: It inhibits key enzymes in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinones: These compounds share the furo[2,3-d]pyrimidine core but differ in the substituents attached to the ring.
Pyrrolo[2,3-d]pyrimidinones: Similar in structure but contain a pyrrole ring instead of a furan ring.
Uniqueness
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is unique due to the presence of both a methylthio group and a hydroxymethyl group, which contribute to its distinct chemical reactivity and biological activity. Its dual anticancer and analgesic properties make it a promising candidate for further research and development .
Properties
CAS No. |
649558-78-1 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3 |
InChI Key |
YQWTTWCXHFKMQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=C(OC2=N1)CO |
Origin of Product |
United States |
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